molecular formula C14H14N8O3 B2404173 1-methyl-6-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1448043-59-1

1-methyl-6-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide

Número de catálogo: B2404173
Número CAS: 1448043-59-1
Peso molecular: 342.319
Clave InChI: LTZLQQBTPCJJGE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a pyridazine derivative featuring a 1,2,4-triazole substituent and a carboxamide linkage. Its core structure consists of two pyridazine rings connected via an ethyl bridge, with one pyridazine ring substituted with a methyl group and the other with a triazole moiety.

Propiedades

IUPAC Name

1-methyl-6-oxo-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N8O3/c1-20-12(23)4-2-10(18-20)14(25)16-6-7-21-13(24)5-3-11(19-21)22-9-15-8-17-22/h2-5,8-9H,6-7H2,1H3,(H,16,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZLQQBTPCJJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-methyl-6-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a complex molecule that incorporates various pharmacologically relevant moieties. Its structure suggests potential biological activities, particularly in the realm of medicinal chemistry.

Chemical Structure and Properties

The compound can be broken down into several key components:

  • Dihydropyridazine : Known for its role in various biological activities.
  • Triazole : A five-membered ring containing three nitrogen atoms, recognized for its antifungal and antibacterial properties.

The molecular formula is C15H17N5O3C_{15}H_{17}N_{5}O_{3}, with a molecular weight of approximately 317.33 g/mol.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. For example, triazole derivatives have been documented to show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the pyridazine structure may enhance this activity through synergistic effects.

Anticancer Properties

Studies focusing on similar compounds have demonstrated potential anticancer effects. The triazole ring has been associated with inhibition of cell proliferation in cancer cell lines. The specific mechanism often involves the inhibition of key enzymes involved in tumor growth and metastasis .

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for several enzymes critical in metabolic pathways. For instance, derivatives of pyridazine are known to inhibit dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis . This inhibition can lead to reduced proliferation of rapidly dividing cells, such as those found in tumors.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antibacterial activity of various triazole derivatives against clinical isolates. The results indicated that compounds similar to the target compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against resistant strains . This highlights the potential of the compound in treating infections caused by resistant bacteria.

Study 2: Anticancer Activity

Another investigation explored the anticancer effects of triazole-containing compounds on human breast cancer cell lines. The study found that these compounds induced apoptosis through activation of caspase pathways, suggesting a promising avenue for cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the triazole ring is essential for antimicrobial activity, while modifications on the pyridazine moiety can enhance selectivity and potency against specific targets.

ComponentBiological ActivityNotes
TriazoleAntimicrobialEffective against various bacterial strains
PyridazineAnticancerInhibits tumor growth via enzyme inhibition
DihydropyridazinePotential enzyme inhibitorMay inhibit DHFR and other critical enzymes

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following pyridazine-based compounds share structural similarities and functional group motifs, enabling comparative analysis:

Table 1: Key Structural Features and Properties
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyridazine-carboxamide 1-Methyl, 1,2,4-triazol-1-yl, ethyl bridge ~400 (estimated) Hypothesized enhanced solubility due to triazole’s polarity
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide Pyrrole-carboxamide Trifluoromethylpyridine, imidazole 392.2 High HPLC purity (98.67%); ESIMS m/z: 392.2; potential metabolic stability
6-Oxo-N′-[(E)-phenylmethylene]-1,6-dihydropyridazine-3-carbohydrazide Pyridazine-carbohydrazide Benzylidene hydrazide ~290 (estimated) Used in crystallography studies; lower complexity for synthesis
1-(2-{[(1H-benzimidazol-2-yl)methyl]amino}-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide Pyridazine-carboxamide Benzimidazole, phenyl ~450 (estimated) Enhanced π-π stacking potential due to aromatic benzimidazole
N-(3-(5-((1,5-dimethyl-1H-pyrazol-3-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)-6-fluoro-2-methylphenyl)-6-fluoro-1-benzothiophene-2-carboxamide Pyridazine-benzothiophene hybrid Fluoro groups, dimethylpyrazole ~550 (estimated) Fluorine substituents likely improve bioavailability and target binding

Pharmacological and Physicochemical Predictions

  • Solubility : The target compound’s triazole group may improve aqueous solubility over purely aromatic analogues (e.g., benzimidazole derivative ).
  • Binding Affinity : Fluorinated analogues (e.g., Compound ) likely exhibit stronger target interactions due to fluorine’s electronegativity, whereas the triazole in the target compound may favor hydrogen bonding.
  • Stability : The trifluoromethyl group in Compound confers resistance to oxidative metabolism, whereas the target compound’s triazole could be susceptible to enzymatic degradation.

Q & A

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueCritical ParametersReference
1H NMRδ 8.59 ppm (triazole), δ 5.20 ppm (CH2)
ESIMSm/z 379.2 [M+1]
HPLC Purity≥98% (C18 column, acetonitrile/water)

Q. Table 2. Comparative Biological Activity of Analogs

Compound ModificationAssay TypeIC50 (μM)Reference
Thiophene substitutionKinase inhibition0.12
Nitrothiazole derivativeCytotoxicity5.8
Triazole-pyridazine coreProtease inhibition1.4

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.